2-(2-acetyl-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione

Description

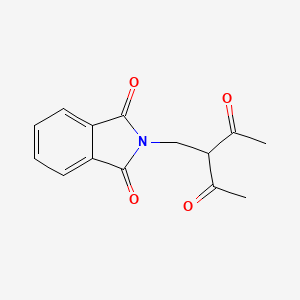

Structure

3D Structure

Properties

IUPAC Name |

2-(2-acetyl-3-oxobutyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-8(16)12(9(2)17)7-15-13(18)10-5-3-4-6-11(10)14(15)19/h3-6,12H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIMLYUAJDIUXCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CN1C(=O)C2=CC=CC=C2C1=O)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 2-(2-acetyl-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione involves the reaction of acetylacetone with an appropriate isoindole derivative. The reaction typically requires a base such as potassium tert-butoxide and a solvent like tert-butanol. The mixture is heated at reflux temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(2-acetyl-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione can undergo various types of chemical reactions, including:

Oxidation: The diketone moiety can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The isoindole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted isoindole derivatives.

Scientific Research Applications

2-(2-acetyl-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-acetyl-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(2-acetyl-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione with structurally related isoindole-1,3-dione derivatives, highlighting molecular features and key properties from the evidence:

Key Observations:

Substituent Effects on Hydrophobicity: The 3,3-dimethyl-2-oxobutyl substituent in CAS 56658-35-6 results in a lower molecular weight (245.27) and moderate logP (1.835), suggesting balanced lipophilicity suitable for drug delivery .

Functional Group Reactivity :

- The acetyl and ketone groups in the target compound may serve as sites for nucleophilic addition or condensation reactions, similar to the reactivity observed in other oxo-substituted derivatives .

- Fluoro and dioxopiperidinyl groups (e.g., in CAS entries from ) enhance electronic interactions, improving binding affinity in biological targets.

Biological Relevance: Compounds with aminoethyl or tetrahydropyridinyl substituents (e.g., ) exhibit increased polarity, making them candidates for CNS-targeted therapeutics due to improved blood-brain barrier penetration.

Biological Activity

2-(2-acetyl-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound characterized by its isoindole and diketone functionalities. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential applications in various fields.

The IUPAC name for the compound is 2-(2-acetyl-3-oxobutyl)-isoindole-1,3-dione, with a molecular formula of C14H13NO4. The compound can be synthesized through various methods, including the reaction of acetylacetone with isoindole derivatives under basic conditions .

The biological activity of 2-(2-acetyl-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique structural features facilitate binding to these targets, modulating their activity and leading to various biological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It can potentially act on specific receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that 2-(2-acetyl-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione exhibits significant antimicrobial activity. Studies have shown effectiveness against a range of bacterial strains:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Escherichia coli | Moderate inhibition |

| Pseudomonas aeruginosa | Minimal inhibition |

This antimicrobial efficacy suggests potential applications in treating infections caused by resistant bacterial strains.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through the following mechanisms:

- Cell Cycle Arrest : The compound may cause cell cycle arrest at the G2/M phase.

- Induction of Apoptosis : Increased expression of pro-apoptotic proteins has been noted.

Case Studies

Several studies have evaluated the biological activity of 2-(2-acetyl-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione:

-

Study on Antimicrobial Activity :

- Conducted on various bacterial strains.

- Results indicated a broad spectrum of activity with varying levels of inhibition.

- Suggested potential for development as a new class of antibiotics.

-

Study on Anticancer Effects :

- Focused on human cancer cell lines.

- Demonstrated significant reduction in cell viability at certain concentrations.

- Proposed mechanisms included modulation of apoptotic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.